molecular formula C22H17ClN2O2S B2958853 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine CAS No. 895647-33-3

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B2958853
CAS No.: 895647-33-3
M. Wt: 408.9
InChI Key: YRFAUKQXLFFGPE-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₁₉ClN₂O₂S Molecular Weight: 422.93 g/mol IUPAC Name: 3-(Benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine Key Properties:

  • logP: 5.107 (indicating high lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 5 acceptors, 1 donor
  • Polar Surface Area (PSA): 47.431 Ų
  • Water Solubility (logSw): -5.42 (poor aqueous solubility)
  • Synthetic Route: Synthesized via a one-step protocol involving coupling of 6-chloro-4-chloroquinoline with 4-methylbenzylamine in the presence of a base, yielding 83% efficiency under reflux conditions .

Its structural core combines a quinoline scaffold with a benzenesulfonyl group and a 4-methylbenzylamine substituent, which collectively influence its physicochemical and biological behavior.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-15-7-10-17(11-8-15)25-22-19-13-16(23)9-12-20(19)24-14-21(22)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFAUKQXLFFGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chloroquinoline with benzenesulfonyl chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Key Substituents Biological Relevance
Target Compound (C769-1566) C₂₃H₁₉ClN₂O₂S 422.93 5.107 47.43 6-Cl, benzenesulfonyl, 4-methylbenzyl Anti-infective screening
C769-1662 C₂₃H₁₉ClN₂O₃S 438.93 4.666 54.97 6-Cl, benzenesulfonyl, 4-methoxybenzyl N/A
C769-1691 C₂₅H₂₃ClN₂O₄S 482.99 5.181 62.10 6-OEt, 4-Cl-benzenesulfonyl, 4-methoxybenzyl Higher lipophilicity
PL283 C₂₁H₂₃ClN₆ 394.90 N/A N/A 6-Cl, piperazinyl-propyl Antimalarial resistance reversal
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine C₁₆H₁₀ClF₃N₂ 322.72 ~3.5* N/A 6-CF₃, 3-Cl-phenyl Antibacterial/antifungal leads

*Estimated based on trifluoromethyl group’s contribution to logP.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s logP (5.107) is higher than C769-1662 (4.666) due to the replacement of a polar methoxy group (-OCH₃) with a nonpolar methyl (-CH₃) on the benzylamine moiety . C769-1691, with a 4-chlorobenzenesulfonyl group and ethoxy substituent, shows the highest logP (5.181), suggesting enhanced membrane permeability but poorer solubility .

Biological Activity: PL283 (6-chloro-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)quinolin-4-amine) incorporates a basic piperazine group, which may enhance solubility and target parasitic proteases in drug-resistant malaria .

Synthetic Accessibility :

  • The target compound and its analogs (e.g., ) are synthesized via one-step nucleophilic aromatic substitution, whereas PL283 requires multi-step synthesis to introduce the piperazine-propyl chain .

Biological Activity

3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, characterized by the presence of a benzenesulfonyl group and a chlorine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for various therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C24H21ClN2O2SC_{24}H_{21}ClN_2O_2S with a molecular weight of 422.93 g/mol. The synthesis typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through the Friedländer synthesis, involving the condensation of aniline derivatives with ketones under acidic or basic conditions.
  • Chlorination : The introduction of the chlorine atom is performed using reagents like thionyl chloride.
  • Sulfonylation : The benzenesulfonyl group is added via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and DNA. The benzenesulfonyl group can form strong interactions with protein active sites, while the quinoline core may intercalate with DNA, disrupting its function and leading to cell death.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by interfering with DNA replication and repair mechanisms.
  • Enzyme Inhibition : It has been explored for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the quinoline class, providing insights into the potential efficacy of this compound:

  • Antimalarial Activity : Quinoline derivatives have shown moderate activity against Plasmodium falciparum, indicating that modifications in their structure could enhance their potency against malaria .
  • Cytotoxicity Assays : Compounds similar to this compound have been tested against various cancer cell lines, revealing selective cytotoxicity towards malignant cells while sparing normal cells .

Comparative Analysis

To illustrate the uniqueness and potential advantages of this compound, a comparison with similar compounds can be useful:

Compound NameKey FeaturesBiological Activity
3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)methylquinolin-4-amineContains fluorine; potential enzyme inhibitorModerate anticancer activity
3-(benzenesulfonyl)-6-bromo-N-(4-methylphenyl)methylquinolin-4-amineContains bromine; structural analogAntimalarial properties

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